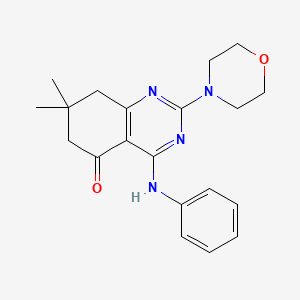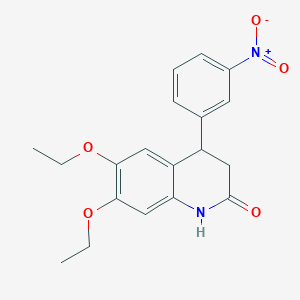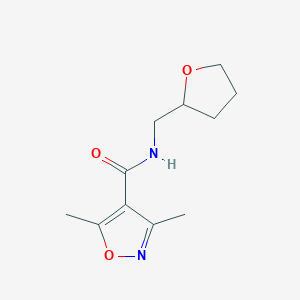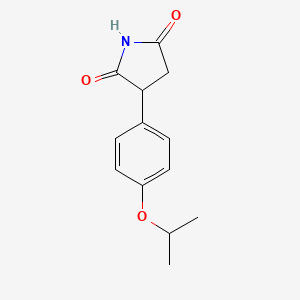![molecular formula C18H13F3N2O4 B4695675 3-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide](/img/structure/B4695675.png)
3-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide
Overview
Description
3-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research. MLN4924 is a promising anticancer agent that has shown potent antitumor activity against a wide range of cancer types.
Mechanism of Action
3-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide selectively inhibits NAE, which is responsible for the activation of the NEDD8 protein. NEDD8 is a small ubiquitin-like protein that plays a crucial role in the regulation of protein degradation. The inhibition of NAE by 3-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide leads to the accumulation of several key proteins, including p27, p21, and cyclin E, which results in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide has been shown to have potent antitumor activity against a wide range of cancer types, including breast, prostate, lung, and pancreatic cancer. In addition, 3-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. 3-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide-induced inhibition of NAE leads to the accumulation of several key proteins, including p27, p21, and cyclin E, which results in cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide is its potent antitumor activity against a wide range of cancer types. In addition, 3-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. However, one of the limitations of 3-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide is its potential toxicity, which may limit its clinical use.
Future Directions
There are several future directions for the research and development of 3-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide. One potential direction is the development of combination therapies that include 3-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide and other anticancer agents. Another potential direction is the identification of biomarkers that may predict the response to 3-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide treatment. In addition, further studies are needed to determine the optimal dosing and scheduling of 3-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide for the treatment of cancer. Finally, there is a need for the development of more selective NAE inhibitors that may have fewer side effects than 3-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide.
Scientific Research Applications
3-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. 3-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide-induced inhibition of NAE leads to the accumulation of several key proteins, including p27, p21, and cyclin E, which results in cell cycle arrest and apoptosis in cancer cells.
properties
IUPAC Name |
3-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O4/c1-25-14-4-2-3-11(9-14)15-10-16(27-23-15)17(24)22-12-5-7-13(8-6-12)26-18(19,20)21/h2-10H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIUORNVOBGEOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-ethyl-4-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4695592.png)
![N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4695600.png)

![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4695612.png)

![N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-2-thiophenecarboxamide](/img/structure/B4695628.png)
![1,1'-[1,2-ethanediylbis(oxy)]bis(4-isopropoxybenzene)](/img/structure/B4695637.png)

![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4695647.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B4695649.png)

![N-cyclopentyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4695674.png)
![N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4695677.png)
![N,N,2-trimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4695683.png)